

Avanafil-13C5,15N,d2: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Avanafil-13C5,15N,d2	
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An In-depth Guide to the Molecular Characteristics, Analytical Methodologies, and Mechanism of Action of an Isotopically Labeled PDE5 Inhibitor.

This technical guide provides an in-depth overview of **Avanafil-13C5,15N,d2**, an isotopically labeled internal standard for the potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, analytical quantification methods, and the biochemical pathway it influences.

Core Molecular Data

Stable isotope-labeled compounds are essential for accurate quantification in bioanalytical studies, primarily when using mass spectrometry-based methods. **Avanafil-13C5,15N,d2** serves as an ideal internal standard for Avanafil, as it co-elutes chromatographically with the parent drug but is distinguishable by its mass. This ensures precise and accurate measurement by correcting for variations during sample preparation and analysis.

The key molecular information for both Avanafil and its stable isotope-labeled counterpart is summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)
Avanafil	C23H26CIN7O3[1][2][3][4][5]	483.96[1][5]
Avanafil-13C5,15N,d2	C ₁₈ ¹³ C ₅ H ₂ 4D ₂ CIN ₆ ¹⁵ NO ₃ [6][7]	491.92[6]



Experimental Protocols: Quantification of Avanafil

The quantification of Avanafil in biological matrices and pharmaceutical formulations is critical for pharmacokinetic, bioequivalence, and quality control studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and selectivity. **Avanafil-13C5,15N,d2** is an appropriate internal standard for such assays.

Bioanalytical Method for Avanafil in Human Plasma

A validated LC-MS/MS method for the simultaneous determination of Avanafil and other drugs in human plasma has been established. The following protocol provides a general framework:

- Sample Preparation: A protein precipitation technique is employed for its simplicity and efficiency. To a plasma sample, an internal standard solution (containing Avanafil-13C5,15N,d2) is added, followed by a precipitating agent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
- Chromatographic Separation:
 - Column: An Agilent Zorbax Eclipse XDB C18 column (4.6 × 50 mm, 1.8 μm) or a similar reversed-phase column can be used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile is typically used. For example, a mobile phase composition of 0.1% formic acid:acetonitrile (60:40, v/v) has been reported.
 - Flow Rate: A flow rate of 0.5 mL/min is suitable for this type of column and separation.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is effective for Avanafil.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, enhancing selectivity and sensitivity. The MRM transitions would be set for both the analyte (Avanafil)



and the internal standard (Avanafil-13C5,15N,d2).

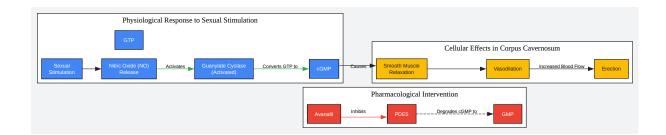
This methodology allows for the accurate and precise quantification of Avanafil over a linear range, typically from 10 to 6000 ng/mL in plasma samples.

Mechanism of Action: PDE5 Inhibition Signaling Pathway

Avanafil exerts its therapeutic effect in the treatment of erectile dysfunction by selectively inhibiting phosphodiesterase type 5 (PDE5). The signaling cascade is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum.

Upon release, nitric oxide activates the enzyme guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle cells in the blood vessels of the penis. This vasodilation increases blood flow to the corpus cavernosum, resulting in an erection.

The action of cGMP is terminated by its hydrolysis to GMP by PDE5. Avanafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.





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Avanafil's Mechanism of Action via PDE5 Inhibition.

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